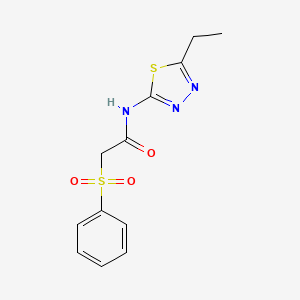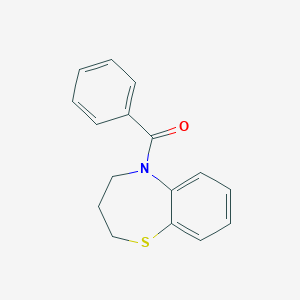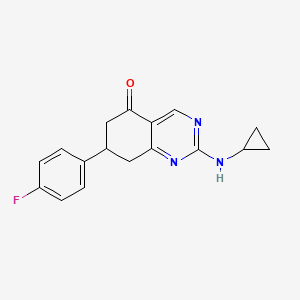![molecular formula C17H18N2O3S B4390277 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4390277.png)
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide
Vue d'ensemble
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide is a useful research compound. Its molecular formula is C17H18N2O3S and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.10381361 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) investigated a derivative of benzenesulfonamide, specifically zinc(II) phthalocyanine substituted with benzenesulfonamide units. This compound demonstrated potential as a photosensitizer in photodynamic therapy, particularly for cancer treatment. Its high singlet oxygen quantum yield and appropriate photodegradation properties make it a promising candidate for Type II photosensitizers in photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).
Antiproliferative Activity
Motavallizadeh et al. (2014) synthesized novel derivatives of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, which were evaluated for their antiproliferative activity against various tumor cell lines. Their findings indicated that certain derivatives, particularly 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide, exhibited high antiproliferative activity, suggesting their potential use in developing new anticancer agents (Motavallizadeh et al., 2014).
Neuropharmacological Properties
Hirst et al. (2006) explored the properties of SB-399885, a derivative involving benzenesulfonamide, as a 5-HT6 receptor antagonist. The study found that this compound not only showed high affinity for 5-HT6 receptors but also displayed cognitive enhancing properties in animal models. This suggests potential therapeutic applications for disorders characterized by cognitive deficits, like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Synthesis and Bioactivity Studies
Gul et al. (2016) conducted research on new benzenesulfonamide derivatives, examining their cytotoxicity and potential as carbonic anhydrase inhibitors. This study highlighted the potential of these compounds for anti-tumor activity, particularly the 3,4,5-trimethoxy and the 4-hydroxy derivatives (Gul et al., 2016).
Antibacterial and Antifungal Applications
Hassan (2013) synthesized a series of pyrazoline and pyrazole derivatives containing benzenesulfonamide moieties, evaluating their antimicrobial and anticancer activities. The study revealed that certain compounds exhibited significant antibacterial and antifungal activity, which may be valuable in developing new therapeutic agents (Hassan, 2013).
Chiral Separation in Pharmaceuticals
Maier et al. (2005) conducted a study on the enantiomers of tamsulosin, a drug used in prostate disease treatment. They employed capillary electrophoresis for chiral separation, using a background electrolyte with sulfated-beta-cyclodextrin. This research underscores the importance of chiral separation in pharmaceuticals, potentially impacting the efficacy and safety of drugs (Maier et al., 2005).
Chemotherapy Research
A study by Bouissane et al. (2006) synthesized N-(7-indazolyl)benzenesulfonamide derivatives and evaluated their antiproliferative activities against leukemia cells. One derivative, in particular, showed significant potency, indicating potential applications in chemotherapy (Bouissane et al., 2006).
Propriétés
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-22-14-7-8-17-16(11-14)13(12-18-17)9-10-19-23(20,21)15-5-3-2-4-6-15/h2-8,11-12,18-19H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYHIPLHJFINIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![({1-[3-(2,3-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4390207.png)


![4-chloro-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4390242.png)

![N-isopropyl-2-(3-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4390252.png)
![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)butanamide](/img/structure/B4390263.png)
![4-[({2-[(benzylamino)carbonyl]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B4390269.png)
![8-fluoro-5-methyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4390273.png)
![ethyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B4390275.png)
![N-{3-chloro-4-[(cyclohexylcarbonyl)amino]phenyl}benzamide](/img/structure/B4390286.png)

![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-diphenylpropanamide](/img/structure/B4390300.png)
